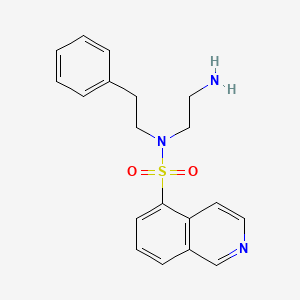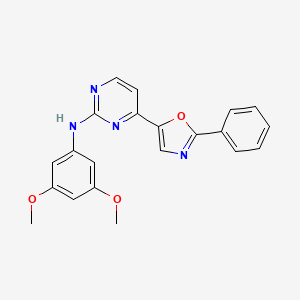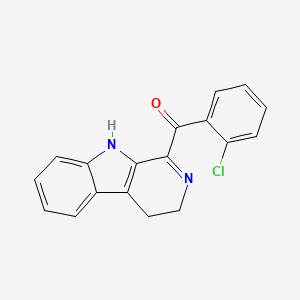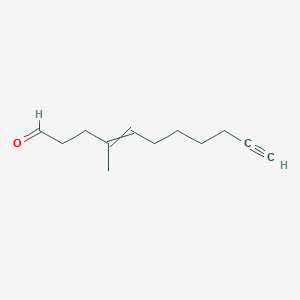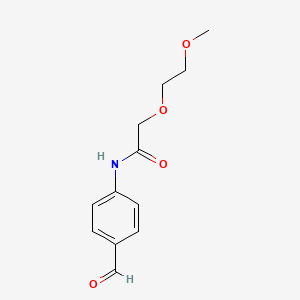
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate typically involves esterification reactions. One common method is the reaction between (4-Hydroxy-3-methoxyphenyl)methanol and 8-methyldecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyl-6-nonenamide: Shares similar structural features but differs in the length and saturation of the aliphatic chain.
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanol: The reduced form of the ester, with an alcohol group instead of the ester group.
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate is unique due to its specific combination of functional groups and aliphatic chain length, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
906465-22-3 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate |
InChI |
InChI=1S/C19H30O4/c1-4-15(2)9-7-5-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3 |
Clé InChI |
JWIMRRWOCVVVRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
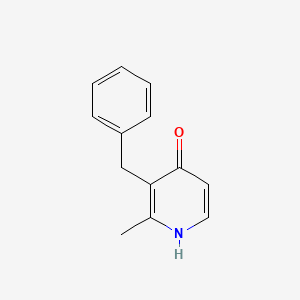
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
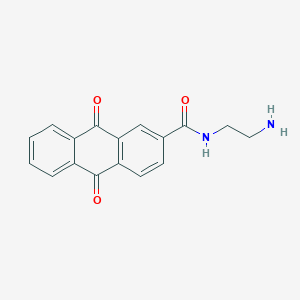
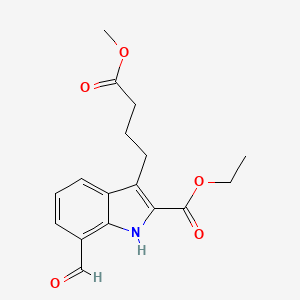
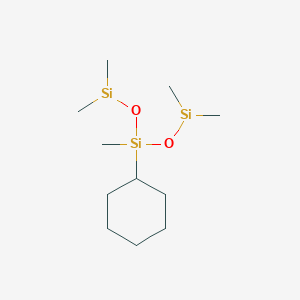
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

